2-Methoxy-5-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C9H8F3NO3 and a molecular weight of 235.16 g/mol . This compound is characterized by the presence of both methoxy and trifluoromethoxy groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Methoxy-5-(trifluoromethoxy)benzamide typically involves the reaction of 2-methoxy-5-(trifluoromethoxy)benzoic acid with ammonia or an amine under suitable conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Methoxy-5-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-5-(trifluoromethoxy)benzamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: Employed in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methoxy-5-(trifluoromethoxy)benzamide can be compared to other similar compounds, such as:
2-Methoxy-5-(trifluoromethyl)benzamide: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
2-Methoxy-5-(trifluoromethoxy)benzoic acid: The carboxylic acid analog of the benzamide.
2-Methoxy-5-(trifluoromethoxy)benzaldehyde: The aldehyde analog of the benzamide.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
2-Methoxy-5-(trifluoromethoxy)benzamide (CAS No. 886499-98-5) is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of trifluoromethoxy groups in organic compounds is known to enhance pharmacological properties, including increased metabolic stability and improved binding affinity to biological targets.
The molecular formula of this compound is C₉H₈F₃NO₃, which includes a methoxy group and a trifluoromethoxy group attached to a benzamide structure. This configuration is significant for its interaction with biological systems.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, particularly in cancer treatment and metabolic regulation. Its potential mechanisms of action include:
- Anticancer Activity : Similar compounds have shown antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells, through mechanisms that involve tubulin destabilization and apoptosis induction.
- Metabolic Regulation : Compounds with similar structures have been studied for their effects on peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating fatty acid metabolism and glucose utilization.
Antiproliferative Effects
A study investigated the antiproliferative activity of several benzamide derivatives, including this compound. The findings revealed significant in vitro activity against MCF-7 breast cancer cells, with IC₅₀ values indicating effective cell growth inhibition.
Compound | IC₅₀ (nM) | Mechanism of Action |
---|---|---|
This compound | TBD | Tubulin destabilization |
CA-4 (Reference) | 3.9 | Tubulin binding |
Interaction with PPARs
Another study highlighted the role of trifluoromethyl-substituted compounds in modulating PPAR activity. The research suggested that this compound could act as an agonist for PPARδ and PPARα, potentially aiding in the treatment of insulin resistance and metabolic disorders.
The mechanism by which this compound exerts its biological effects can be summarized as follows:
- Tubulin Interaction : The compound may bind to the colchicine site on tubulin, leading to reduced polymerization and subsequent disruption of microtubule dynamics, which is critical for cell division.
- PPAR Modulation : By activating PPARs, this compound could influence gene expression related to lipid metabolism and glucose homeostasis.
Properties
IUPAC Name |
2-methoxy-5-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-15-7-3-2-5(16-9(10,11)12)4-6(7)8(13)14/h2-4H,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFROOBZEJXCPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.